molecular formula C23H23N3O4S B2816284 ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate CAS No. 536710-46-0

ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate

Cat. No.: B2816284
CAS No.: 536710-46-0
M. Wt: 437.51
InChI Key: UUJHXXVOFNAVQW-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate is a heterocyclic compound featuring a pyrimido[5,4-b]indole core fused with a substituted phenyl group and a thioether-linked propanoate ester. Its molecular formula is C₂₃H₂₃N₃O₄S (MW: 437.51 g/mol). The 4-ethoxyphenyl substituent at position 3 and the ethyl propanoate sulfanyl group at position 2 are critical for its physicochemical and biological properties. This compound has been synthesized via methods analogous to those described for structurally related pyrimidoindole derivatives, such as HATU-mediated coupling and reverse-phase chromatography .

Properties

IUPAC Name

ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-4-29-16-12-10-15(11-13-16)26-21(27)20-19(17-8-6-7-9-18(17)24-20)25-23(26)31-14(3)22(28)30-5-2/h6-14,24H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJHXXVOFNAVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SC(C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate involves multiple steps, starting with the preparation of the indole core. The reaction typically involves the condensation of 4-ethoxyphenylhydrazine with an appropriate aldehyde, followed by cyclization to form the indole ring. The resulting indole derivative is then subjected to further functionalization to introduce the pyrimido[5,4-b]indole moiety and the ethyl propanoate group .

Chemical Reactions Analysis

Ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate involves its interaction with specific molecular targets. The compound is known to bind to various receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. Additionally, it can interact with DNA and RNA, leading to its antiviral and anticancer properties .

Comparison with Similar Compounds

A. Core Modifications

Compound Name Substituents Key Structural Differences Molecular Weight
Target Compound 3-(4-Ethoxyphenyl), 2-(ethyl propanoate sulfanyl) Ethoxy group enhances lipophilicity; propanoate ester improves metabolic stability 437.51
Ethyl 2-{[3-(4-Fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate 3-(4-Fluorophenyl), 2-(ethyl acetate sulfanyl) Fluorine substituent increases electronegativity; shorter acetate chain reduces steric bulk 413.43
3-(4-Ethoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one 3-(4-Ethoxyphenyl), 2-(pyrrolidinyl oxoethyl sulfanyl) Pyrrolidine introduces basicity; ketone group may alter hydrogen-bonding capacity 476.55

Key Observations :

  • The ethyl propanoate ester balances metabolic stability and solubility better than tert-butyl amides or carboxylic acids .

Pharmacokinetic and Toxicity Profiles

  • Target Compound : Predicted to have moderate CYP3A4 inhibition (similar to ethyl acetate analogs) but lower hepatotoxicity than dodecyl-chain derivatives .
  • Amide-based analogs (e.g., ) show faster renal clearance due to reduced plasma protein binding.

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